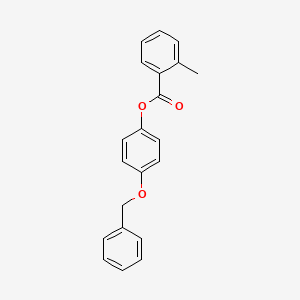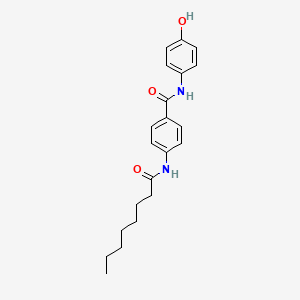![molecular formula C17H15BrFN3O2 B15018223 N-({N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15018223.png)
N-({N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is an organic compound with a molecular formula of C17H15BrFN3O2. This compound is characterized by the presence of a bromophenyl group, a fluorobenzamide group, and a hydrazinecarbonyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves the following steps:
Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a carbonyl compound under controlled conditions to form the hydrazinecarbonyl intermediate.
Condensation with 4-bromophenyl ethylidene: The intermediate is then reacted with 4-bromophenyl ethylidene under reflux conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the product is purified using industrial-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Disrupting cellular membranes: Leading to changes in cell permeability and signaling.
Comparación Con Compuestos Similares
Similar Compounds
- N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]methoxycarbohydrazide}methyl)-3-fluorobenzamide
- N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-4-fluorobenzamide
Uniqueness
N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is unique due to the presence of both bromophenyl and fluorobenzamide groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C17H15BrFN3O2 |
|---|---|
Peso molecular |
392.2 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide |
InChI |
InChI=1S/C17H15BrFN3O2/c1-11(12-5-7-14(18)8-6-12)21-22-16(23)10-20-17(24)13-3-2-4-15(19)9-13/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-11+ |
Clave InChI |
ROONOQCXLMZFNZ-SRZZPIQSSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CNC(=O)C1=CC(=CC=C1)F)/C2=CC=C(C=C2)Br |
SMILES canónico |
CC(=NNC(=O)CNC(=O)C1=CC(=CC=C1)F)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(Anthracen-9-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B15018149.png)

![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B15018165.png)


![N-({N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15018185.png)
![2-amino-6-[2-(dimethylamino)ethyl]-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15018189.png)
![6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15018198.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B15018204.png)
![N-(3-chlorophenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15018210.png)
![N-({N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B15018218.png)
![N'-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-[2-(prop-2-EN-1-YL)phenoxy]acetohydrazide](/img/structure/B15018228.png)
![bis{4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B15018234.png)
![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B15018235.png)
